

Physical properties of 1,3-Dimethylphenanthrene: melting point, boiling point

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dimethylphenanthrene

Cat. No.: B095547

[Get Quote](#)

Physical Properties of 1,3-Dimethylphenanthrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of **1,3-Dimethylphenanthrene**, a polycyclic aromatic hydrocarbon (PAH). The focus is on its melting and boiling points, critical parameters for its application in research and development.

Core Physical Constants

The key physical properties of **1,3-Dimethylphenanthrene** are summarized in the table below. These values are essential for understanding the compound's physical state under various temperature conditions, which is crucial for handling, purification, and use in experimental settings.

Physical Property	Value
Melting Point	76 °C
Boiling Point	369 °C (at 760 mmHg)[1]

Experimental Determination of Physical Properties

The accurate determination of melting and boiling points is fundamental to characterizing a chemical compound. While the specific experimental records for **1,3-Dimethylphenanthrene** are not publicly detailed, the following methodologies represent standard practices for polycyclic aromatic hydrocarbons.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a crystalline solid like **1,3-Dimethylphenanthrene**, this is typically a sharp, well-defined temperature range.

General Experimental Protocol: Capillary Method

A common and reliable method for determining the melting point is the capillary method using a melting point apparatus.

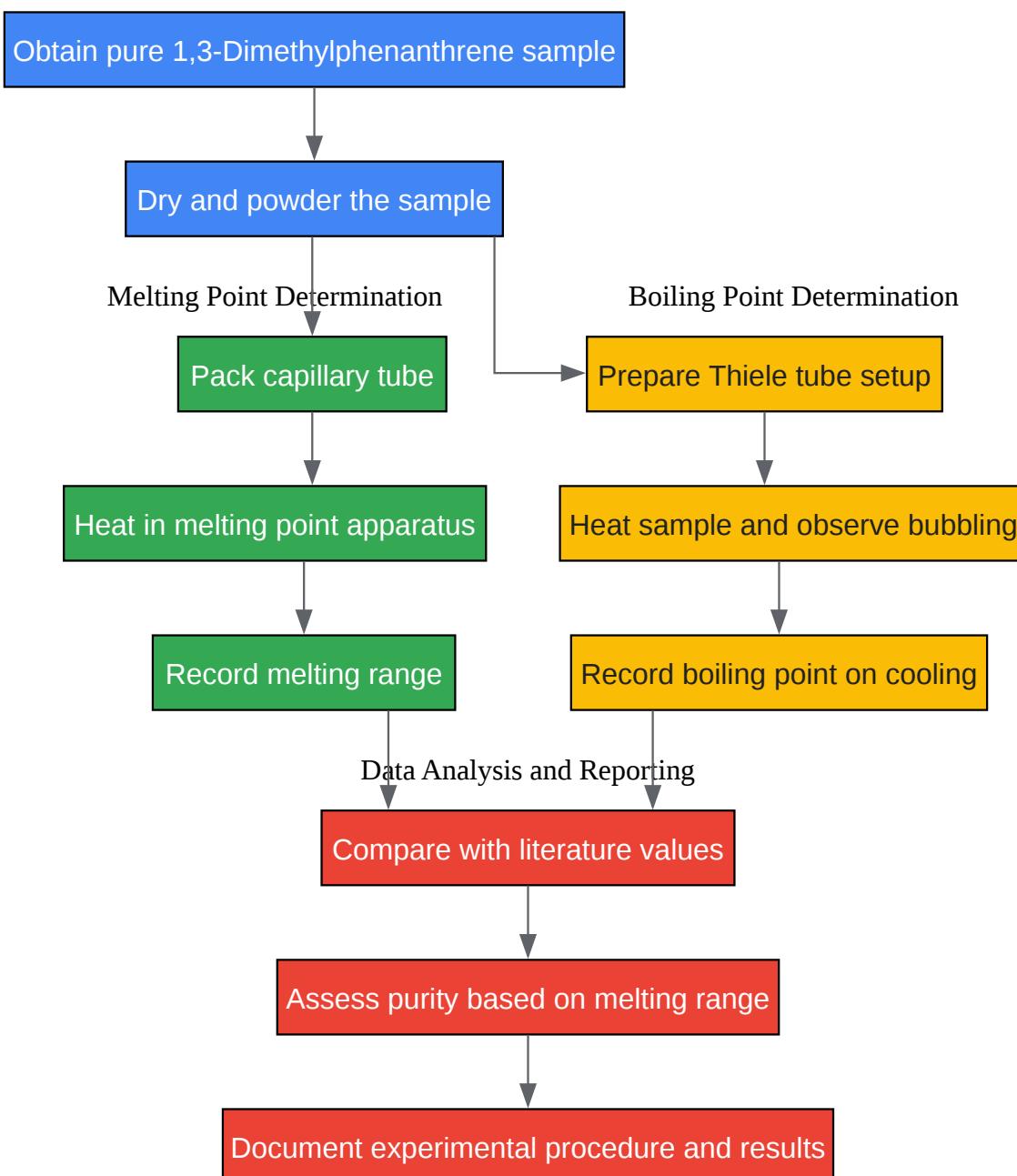
- **Sample Preparation:** A small amount of finely powdered, dry **1,3-Dimethylphenanthrene** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the clear point) are recorded. The melting point is reported as this range.

A sharp melting point range (typically less than 1 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

General Experimental Protocol: Thiele Tube Method


For small quantities of a high-boiling-point compound like **1,3-Dimethylphenanthrene**, the Thiele tube method is often employed.

- Sample Preparation: A small amount of **1,3-Dimethylphenanthrene** is placed in a small test tube (fusion tube).
- Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed within the fusion tube containing the sample.
- Apparatus Setup: The fusion tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling-point liquid (e.g., mineral oil or silicone oil). The Thiele tube is designed to ensure uniform heating of the sample.
- Heating: The Thiele tube is gently heated, and the temperature is monitored.
- Observation: As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Logical Workflow for Physical Property Determination

The process of determining the physical properties of a compound like **1,3-Dimethylphenanthrene** follows a logical progression from sample acquisition to data analysis and reporting.

Sample Preparation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-DIMETHYLPHENANTHRENE16664-45-2,Purity96%_Carbone Scientific Co., Ltd. [molbase.com]
- To cite this document: BenchChem. [Physical properties of 1,3-Dimethylphenanthrene: melting point, boiling point]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b095547#physical-properties-of-1-3-dimethylphenanthrene-melting-point-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com